molecular formula C13H16BrF2NO3 B13725618 tert-Butyl (2-(4-bromo-2,6-difluorophenoxy)ethyl)carbamate

tert-Butyl (2-(4-bromo-2,6-difluorophenoxy)ethyl)carbamate

Cat. No.: B13725618
M. Wt: 352.17 g/mol
InChI Key: YFNYMYLMLYFJHI-UHFFFAOYSA-N
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Description

[2-(4-Bromo-2,6-difluorophenoxy)-ethyl]-carbamic acid tert-butyl ester is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group substituted with bromine and fluorine atoms, linked to an ethyl carbamate moiety with a tert-butyl ester group. Its distinct molecular configuration makes it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Bromo-2,6-difluorophenoxy)-ethyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The phenoxy intermediate is synthesized by reacting 4-bromo-2,6-difluorophenol with an appropriate alkylating agent under basic conditions. This intermediate is then subjected to a carbamation reaction with ethyl chloroformate in the presence of a base to form the ethyl carbamate derivative. Finally, the tert-butyl ester group is introduced through esterification using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of each step. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Bromo-2,6-difluorophenoxy)-ethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Hydrolysis: Acidic hydrolysis may involve hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Bromo-2,6-difluorophenoxy)-ethyl]-carbamic acid tert-butyl ester is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors. Its ability to undergo various chemical modifications also makes it a versatile tool in drug discovery.

Industry

Industrially, [2-(4-Bromo-2,6-difluorophenoxy)-ethyl]-carbamic acid tert-butyl ester is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer synthesis.

Mechanism of Action

The mechanism of action of [2-(4-Bromo-2,6-difluorophenoxy)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group, substituted with bromine and fluorine, can interact with active sites through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can modulate the activity of the target, leading to various biological effects. The carbamate and ester groups may also play a role in the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-Chloro-2,6-difluorophenoxy)-ethyl]-carbamic acid tert-butyl ester
  • [2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-carbamic acid tert-butyl ester
  • [2-(4-Bromo-2,6-difluorophenoxy)-ethyl]-carbamic acid methyl ester

Uniqueness

Compared to similar compounds, [2-(4-Bromo-2,6-difluorophenoxy)-ethyl]-carbamic acid tert-butyl ester stands out due to the specific combination of bromine and fluorine substitutions on the phenoxy ring. This unique substitution pattern can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16BrF2NO3

Molecular Weight

352.17 g/mol

IUPAC Name

tert-butyl N-[2-(4-bromo-2,6-difluorophenoxy)ethyl]carbamate

InChI

InChI=1S/C13H16BrF2NO3/c1-13(2,3)20-12(18)17-4-5-19-11-9(15)6-8(14)7-10(11)16/h6-7H,4-5H2,1-3H3,(H,17,18)

InChI Key

YFNYMYLMLYFJHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1F)Br)F

Origin of Product

United States

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